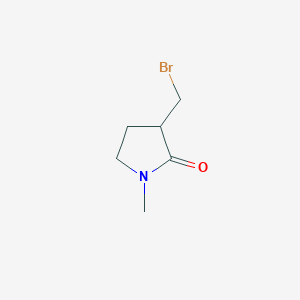
Ácido 4-(2,2,2-trifluoroetoxi)piridina-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H6F3NO3. It is a member of the pyridine carboxylic acids family and contains a trifluoroethoxy group attached to the pyridine ring.
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid are currently unknown
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the trifluoroethoxy group on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium methoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-(Trifluoromethoxy)pyridine-2-carboxylic acid
- 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid
Comparison: 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and binding interactions, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-12-6(3-5)7(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHBIGLVVHFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)
![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)
![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)


![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2406970.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)

![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)
